molecular formula C23H57NO6Si5 B096650 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol CAS No. 19127-02-7

2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol

Cat. No. B096650
CAS RN: 19127-02-7
M. Wt: 584.1 g/mol
InChI Key: RAXPVCSDMAMRLJ-WBADGQHESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol, also known as Ac5SGlcNAc, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of N-acetylglucosamine, a monosaccharide that is a building block of many carbohydrates. Ac5SGlcNAc is a unique compound that has shown promising results in various scientific applications, including molecular biology, biochemistry, and glycobiology.

Mechanism Of Action

The mechanism of action of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in glycosylation. Glycosylation is a complex process that involves many enzymes, and 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol may interfere with this process by inhibiting the activity of one or more of these enzymes.

Biochemical And Physiological Effects

2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned earlier. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol in lab experiments is its ability to selectively inhibit glycosylation. This allows researchers to study the role of glycosylation in various biological processes. However, one of the limitations of using 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is its relatively high cost compared to other inhibitors of glycosylation.

Future Directions

There are several future directions for research involving 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of specific enzymes that are inhibited by 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. This could lead to the development of more targeted therapies for diseases such as cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is a synthetic compound that has shown promising results in various scientific applications. Its ability to selectively inhibit glycosylation makes it a valuable tool for studying the role of glycosylation in various biological processes. While there are limitations to its use, the potential therapeutic applications of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol make it an area of interest for future research.

Synthesis Methods

The synthesis of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol involves the protection of the hydroxyl groups of N-acetylglucosamine with trimethylsilyl (TMS) groups. The TMS groups protect the hydroxyl groups from unwanted reactions during the synthesis process. The acetylamino group is then introduced to the compound, resulting in the formation of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. The synthesis process is a multi-step process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has shown promising results in various scientific applications. It has been used as a tool to study the role of glycosylation in protein-protein interactions. Glycosylation is the process of attaching carbohydrate molecules to proteins, and it plays a crucial role in many biological processes. 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has also been used as a probe to study the role of glycosylation in cancer cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

19127-02-7

Product Name

2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol

Molecular Formula

C23H57NO6Si5

Molecular Weight

584.1 g/mol

IUPAC Name

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-yl]acetamide

InChI

InChI=1S/C23H57NO6Si5/c1-19(25)24-20(17-26-31(2,3)4)22(29-34(11,12)13)23(30-35(14,15)16)21(28-33(8,9)10)18-27-32(5,6)7/h20-23H,17-18H2,1-16H3,(H,24,25)/t20-,21+,22+,23+/m0/s1

InChI Key

RAXPVCSDMAMRLJ-WBADGQHESA-N

Isomeric SMILES

CC(=O)N[C@@H](CO[Si](C)(C)C)[C@H]([C@@H]([C@@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

CC(=O)NC(CO[Si](C)(C)C)C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC(=O)NC(CO[Si](C)(C)C)C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

synonyms

2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.